molecular formula C23H29N3O5 B3846798 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide

4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide

Cat. No. B3846798
M. Wt: 427.5 g/mol
InChI Key: WRFLUOKOPZBBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was first developed by GlaxoSmithKline (GSK) in the early 2000s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.

Mechanism of Action

4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide increases the uptake and utilization of fatty acids by skeletal muscle and liver, leading to improved endurance and performance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to improved endurance and performance.

Advantages and Limitations for Lab Experiments

4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity for PPARδ. However, it also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate doses and controls when conducting experiments with 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide to ensure accurate and reliable results.

Future Directions

There are several future directions for research on 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide, including its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. It is also important to investigate the long-term effects and safety of 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide in humans, as well as its potential for abuse in the athletic and bodybuilding communities. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.

Scientific Research Applications

4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been found to have anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

4-nitro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-22(2,3)15-23(4,5)17-8-12-19(13-9-17)31-14-20(27)24-25-21(28)16-6-10-18(11-7-16)26(29)30/h6-13H,14-15H2,1-5H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFLUOKOPZBBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Reactant of Route 6
Reactant of Route 6
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.